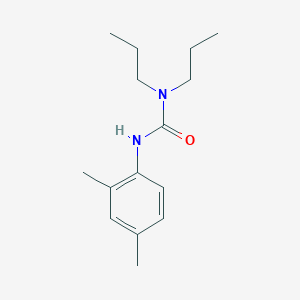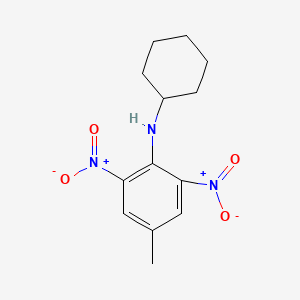
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide is a quaternary ammonium compound with the molecular formula C23H48BrNO2 and a molecular weight of 450.549 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar quaternization reactions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts .
Scientific Research Applications
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide involves its interaction with cell membranes. As a surfactant, it can disrupt lipid bilayers, leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide: Similar structure but with a shorter alkyl chain.
N,N,N-trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide: Different alkyl chain length and structure.
Uniqueness
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide is unique due to its specific alkyl chain length, which imparts distinct surfactant properties and makes it suitable for specific applications in research and industry .
Properties
CAS No. |
10567-01-8 |
|---|---|
Molecular Formula |
C23H48BrNO2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(1-ethoxy-1-oxooctadecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C23H48NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24(3,4)5)23(25)26-7-2;/h22H,6-21H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RLQAYNJMPPDADN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
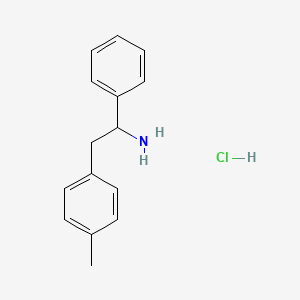
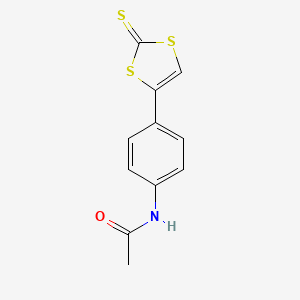
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
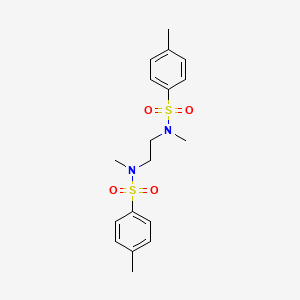



![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)

